An In-Depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde (CAS: 35087-46-8)
An In-Depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde (CAS: 35087-46-8)
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 5-Methoxythiophene-2-carbaldehyde, a pivotal heterocyclic building block. By synthesizing data from established chemical suppliers and peer-reviewed literature, this document provides actionable insights into its synthesis, properties, and applications for professionals in chemical research and drug development.
Core Chemical Identity and Properties
5-Methoxythiophene-2-carbaldehyde is a substituted thiophene featuring a methoxy group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This arrangement of an electron-donating methoxy group and an electron-withdrawing aldehyde group on the thiophene ring creates a unique electronic and reactive profile, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 35087-46-8[1] |
| Molecular Formula | C₆H₆O₂S[1] |
| Molecular Weight | 142.18 g/mol [1] |
| Appearance | Solid |
| Purity | ≥95% |
| InChI Key | NVDZOPRKCPVWOS-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC=C(S1)C=O[1] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation[1] | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation[1] | P280: Wear protective gloves/eye protection/face protection |
| Signal Word | Warning |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of 5-Methoxythiophene-2-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.
Mechanistic Insight
The reaction proceeds through the formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich 2-methoxythiophene. The electron-donating methoxy group activates the thiophene ring, directing the electrophilic substitution primarily to the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: Simplified workflow of the Vilsmeier-Haack formylation of 2-methoxythiophene.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich thiophenes and serves as a robust starting point for laboratory synthesis.
Materials:
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
-
2-Methoxythiophene
-
Dichloromethane (DCM), anhydrous
-
Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to facilitate the complete formation of the Vilsmeier reagent.
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Add a solution of 2-methoxythiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the intermediate.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the cessation of gas evolution.
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Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 5-Methoxythiophene-2-carbaldehyde by column chromatography or vacuum distillation.
Spectroscopic Characterization
While specific, publicly available spectra for 5-Methoxythiophene-2-carbaldehyde are limited, data for the closely related 5-Methylthiophene-2-carboxaldehyde provides a valuable reference for characterization. The substitution of a methyl group with a methoxy group will induce predictable shifts in the spectral data.
Table 3: Reference Spectroscopic Data for 5-Methylthiophene-2-carboxaldehyde
| Technique | Key Features and Interpretation |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.80 ppm. - Thiophene protons: Doublets, ~7.61 and ~6.88 ppm. - Methyl protons (CH₃): Singlet, ~2.57 ppm.[2][3] |
| ¹³C NMR | - Carbonyl carbon (C=O): ~182.6 ppm. - Thiophene ring carbons: ~127-152 ppm. - Methyl carbon (CH₃): ~16.2 ppm.[2][3] |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1665 cm⁻¹. - C-H stretch (aldehyde): Two bands around 2820 and 2720 cm⁻¹. - C-H stretch (thiophene ring): ~3100 cm⁻¹.[3][4][5] |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z 126.[5] |
Expert Insight: For 5-Methoxythiophene-2-carbaldehyde, one would expect the methoxy protons (-OCH₃) to appear as a singlet around 3.8-4.0 ppm in the ¹H NMR spectrum. The methoxy carbon would appear around 55-60 ppm in the ¹³C NMR spectrum. The electronic effect of the methoxy group would also slightly shift the signals of the thiophene ring protons and carbons compared to the methyl-substituted analog. The molecular ion peak in the mass spectrum would be at m/z 142.[1]
Applications in Research and Development
5-Methoxythiophene-2-carbaldehyde is a versatile precursor for a range of functional molecules, finding significant use in medicinal chemistry and materials science.
Medicinal Chemistry
The thiophene nucleus is a well-established pharmacophore in drug discovery. The aldehyde functionality of 5-Methoxythiophene-2-carbaldehyde allows for its incorporation into more complex molecular scaffolds through reactions such as reductive amination, Wittig reactions, and various condensation reactions. This makes it a valuable starting material for the synthesis of novel therapeutic agents. Thiophene derivatives have been investigated for a wide array of biological activities, including as antibacterial, anti-inflammatory, and anticancer agents. For instance, various arylthiophene-2-carbaldehyde derivatives have been synthesized and shown to possess significant antibacterial and anti-urease activities.[6]
Organic Electronic Materials
Thiophene-based polymers are at the forefront of research into conductive and semiconductive organic materials. Polythiophenes are utilized in applications such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The aldehyde group on 5-Methoxythiophene-2-carbaldehyde can be used to synthesize functionalized thiophene monomers that can be subsequently polymerized. The methoxy group, being electron-donating, can help to tune the electronic properties of the resulting polymer, such as its band gap and conductivity. The aldehyde can also serve as a reactive site for post-polymerization modification or for anchoring the polymer to surfaces.
Caption: Synthetic utility of 5-Methoxythiophene-2-carbaldehyde in different scientific fields.
Conclusion
5-Methoxythiophene-2-carbaldehyde is a strategically important chemical intermediate with a well-defined synthesis and broad applicability. Its value lies in the combination of the thiophene core's electronic properties and the versatile reactivity of the aldehyde and methoxy functional groups. This guide provides a foundational understanding for researchers to effectively utilize this compound in the development of novel pharmaceuticals and advanced organic materials.
References
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PubChem. (n.d.). 5-Methoxythiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]
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PubChemLite. (n.d.). 5-methoxythiophene-2-carbaldehyde (C6H6O2S). Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). Benzaldehyde;5-methylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2018). Molecules. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved from [Link]
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020). Kuwait Journal of Science. Retrieved from [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. Retrieved from [Link]
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Unlocking the Potential of Organic Semiconductors: The Role of 2,2'-Bithiophene-5-carbaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). Molecules. Retrieved from [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules. Retrieved from [Link]
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